molecular formula C22H25N3O3S B2649708 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 898464-80-7

9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No.: B2649708
CAS No.: 898464-80-7
M. Wt: 411.52
InChI Key: SYMXEPYWGQGSJC-UHFFFAOYSA-N
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Description

The compound 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a tetracyclic heterocyclic molecule featuring a fused pyrido[3,2,1-ij]quinolinone core modified with a sulfonyl-linked 4-phenylpiperazine moiety.

Properties

IUPAC Name

7-(4-phenylpiperazin-1-yl)sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c26-21-9-8-18-16-20(15-17-5-4-10-25(21)22(17)18)29(27,28)24-13-11-23(12-14-24)19-6-2-1-3-7-19/h1-3,6-7,15-16H,4-5,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMXEPYWGQGSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of phenylamine with ethylene glycol in the presence of a dehydrating agent.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation of the piperazine ring using chlorosulfonic acid.

    Construction of the Tetrahydropyridoquinoline Core: This step involves the cyclization of an appropriate precursor, such as a quinoline derivative, under acidic or basic conditions to form the tetrahydropyridoquinoline core.

    Final Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the tetrahydropyridoquinoline core using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The quinoline core can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) are used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is characterized by its complex structure which includes a piperazine moiety. Piperazine derivatives are known for their diverse biological activities, including antipsychotic and anti-anxiety effects. The incorporation of the sulfonyl group enhances the compound's ability to interact with biological targets.

Antipsychotic Activity

Research indicates that compounds similar to 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one exhibit antipsychotic properties by acting on serotonin and dopamine receptors. For instance, studies have shown that piperazine-containing drugs can modulate these neurotransmitter systems effectively .

Anti-inflammatory Properties

The sulfonyl group in the compound contributes to its potential as an anti-inflammatory agent. Compounds with similar structures have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This suggests that this compound may also possess similar properties .

Anticancer Potential

Recent studies have explored the anticancer potential of piperazine derivatives. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been investigated. For example, certain piperazine-based compounds have shown promise in targeting specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the piperazine ring is essential for receptor binding affinity and selectivity. Variations in substituents on the phenyl and piperazine rings can significantly influence biological activity and pharmacokinetics.

Case Studies

Several studies have investigated similar compounds to elucidate their therapeutic potential:

  • Antipsychotic Efficacy : A study published in MDPI highlighted the effectiveness of piperazine derivatives in treating schizophrenia symptoms through modulation of serotonin receptors .
  • Anti-inflammatory Mechanisms : Research published in ACS Omega demonstrated that certain sulfonamide derivatives exhibit significant anti-inflammatory activity by inhibiting COX enzymes .
  • Cancer Cell Inhibition : A publication from PubChem detailed how specific piperazine compounds were effective against various cancer cell lines by disrupting cellular proliferation pathways .

Mechanism of Action

The mechanism of action of 9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in the classical complement pathway, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyrano[3,2-c]pyrido[3,2,1-ij]quinolinone Derivatives

Compounds such as N-(8,11-dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide (22) and 11-amino-8-oxo-9-substituted-5,6,8,9-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitriles (15a,b) share the pyrido[3,2,1-ij]quinolinone core but differ in substituents and functional groups. Key distinctions include:

  • Synthetic Routes: Compound 22 is synthesized via cyclocondensation of 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with methyl 2-benzoylamino-3-dimethylaminopropionate in refluxing acetic acid , whereas 15a,b are prepared by reacting 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with formaldehyde/acetaldehyde and malononitrile under basic conditions .
  • Functional Groups: The target compound’s sulfonyl-piperazine substituent contrasts with the benzamide or cyano groups in 22 and 15a,b, respectively.
2,2'-(Arylmethylene)bis(1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-ones) (28a-d)

These dimeric derivatives, formed via condensation of 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one with aromatic aldehydes, exhibit a bis-quinolinone scaffold linked by an arylmethylene group .

Pharmacophore-Modified Analogues

Fluorinated Derivatives (e.g., 9-(Trifluoromethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one)

Fluorination at the 9-position introduces electron-withdrawing effects, altering electronic properties and metabolic stability compared to the target compound. For example, Lawesson’s reagent-mediated thionation of this derivative yields a thione analog with improved lipophilicity .

DPQA (9-(2,2-Dicyanovinyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-yl acrylate)

This probe compound, designed for cysteine detection, shares the pyrido[3,2,1-ij]quinolin core but incorporates a dicyanovinyl-acrylate group. Its fluorescence properties (Φf = 0.793) highlight the impact of electron-deficient substituents on photophysical behavior, a feature absent in the target compound .

Enzymatic and Cellular Activity Profiles

While direct enzymatic data for the target compound are unavailable, analogs with fixed conformations (e.g., 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]...) demonstrate structure-activity relationships (SAR) where the piperazine group’s substitution pattern (e.g., propionyl vs. sulfonyl) modulates receptor affinity and selectivity .

Biological Activity

9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tetrahydropyridoquinoline framework with a sulfonamide moiety. This structural configuration is associated with various biological activities.

Property Value
IUPAC NameThis compound
Molecular FormulaC23H31N3O4S
Molecular Weight445.58 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated the ability to inhibit AChE activity. This inhibition enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, which is crucial for cognitive functions such as memory and learning.
  • Anticancer Activity : Research indicates that quinoline derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown high cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells. The mechanism involves inducing DNA damage and apoptosis in cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that quinoline derivatives possess broad-spectrum antimicrobial activity. They may act through mechanisms that disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways .

Anticancer Activity

A study evaluated various quinoline derivatives for their anticancer properties using the MTT assay on different cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited potent cytotoxicity against HL-60 cells with IC50 values significantly lower than those for normal human cells (HUVEC), suggesting selective toxicity towards cancerous cells .

Neuroprotective Effects

Another investigation highlighted the neuroprotective potential of piperazine derivatives against neurodegenerative diseases through AChE inhibition. The study found that these compounds could enhance cognitive functions by increasing ACh levels in the brain.

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